decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one
Description
Properties
CAS No. |
97635-26-2 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
8,10,10-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-12-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-10(15)11-12-9(5-4-6-16-12)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
NSKPIVOZPLDHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2C3C(C2(C1)C)CCCO3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common strategy for constructing the bicyclic structure of this compound. It can be achieved through:
- Intramolecular Aldol Condensation :
- A precursor containing ketone and aldehyde functionalities undergoes aldol condensation to form a cyclic intermediate.
- This step may require a base catalyst like sodium hydroxide or potassium carbonate to facilitate enolate formation.
- Diels-Alder Reaction :
- A diene reacts with a dienophile to form the cyclobutane ring system.
- This reaction often requires heat or a Lewis acid catalyst to improve yield and regioselectivity.
Functional Group Introduction
After cyclization, methyl groups and oxygen functionalities are introduced:
- Methylation : Alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
- Oxygen Functionalities : Oxidation reactions using reagents like $$ KMnO4 $$ or $$ H2O_2 $$ to introduce ketone and ether groups.
Detailed Experimental Procedures
While specific experimental details for this compound are scarce in open literature, similar compounds follow these general steps:
Starting Materials
The synthesis starts with commercially available precursors such as:
- Cyclohexanone derivatives
- Alkenes or dienes for Diels-Alder reactions
Reaction Conditions
| Step | Reagents/Catalysts | Conditions | Expected Outcome |
|---|---|---|---|
| Cyclization | Base (e.g., NaOH), heat | Reflux in ethanol | Formation of bicyclic core |
| Methylation | Methyl iodide | Room temperature in DMF | Introduction of methyl groups |
| Oxidation | $$ KMnO_4 $$, acidic medium | Room temperature | Formation of ketone |
Purification
Purification techniques include:
- Crystallization from ethanol or methanol
- Chromatography (e.g., silica gel column)
Challenges in Synthesis
The preparation of decahydro-4b,6,6-trimethyl-8H-benzocyclobuta[1,2-b]pyran-8-one poses challenges such as:
- Regioselectivity during cyclization.
- Control over stereochemistry due to multiple chiral centers.
- Avoiding side reactions like overoxidation or polymerization.
Alternative Strategies
Recent advancements suggest alternative methods such as:
- Biocatalysis :
- Enzymatic routes for introducing stereoselectivity in functional group addition.
Data Table Summary
| Property | Value |
|---|---|
| Molecular Formula | $$ C{14}H{22}O_2 $$ |
| Molecular Weight | 222.32 g/mol |
| Boiling Point | 305.7°C |
| Density | 1.031 g/cm³ |
| Flash Point | 122.3°C |
Chemical Reactions Analysis
Types of Reactions
Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or other substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
The compound features a unique bicyclic structure that contributes to its stability and reactivity. Its molecular configuration allows for various interactions that can be exploited in synthetic and industrial applications.
Synthetic Chemistry
Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one serves as a versatile intermediate in organic synthesis. Its structure allows chemists to use it as a building block for creating more complex molecules. Research has shown that it can be utilized in the synthesis of various heterocycles and other organic compounds, making it valuable in drug development and materials science .
Pharmaceutical Applications
Due to its unique chemical properties, this compound has potential applications in the pharmaceutical industry. It can act as a precursor for the synthesis of biologically active compounds. Studies have indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties .
Material Science
In material science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable properties such as enhanced durability and chemical resistance .
Agricultural Chemicals
Research indicates that this compound may also find applications in agriculture as a component of pesticides or herbicides. Its structural characteristics can be modified to enhance efficacy against specific pests or diseases while minimizing environmental impact .
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing antimicrobial agents using this compound as a starting material demonstrated its effectiveness in producing compounds with significant activity against various bacterial strains. The results indicated a correlation between structural modifications and antimicrobial efficacy.
Case Study 2: Development of Polymer Coatings
Another research project investigated the use of this compound in developing polymer coatings with enhanced protective properties. The findings revealed that incorporating this compound into polymer matrices improved resistance to UV degradation and chemical exposure.
Mechanism of Action
The mechanism by which decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Fused Heterocycles
Reactivity and Regioselectivity
Studies on naphtho-cyclobuta-pyrimidine-diones reveal that electron-rich aromatic rings dominate reaction sites during photochemical cycloaddition. For instance, 6-ClDMU preferentially reacts with the non-cyano-substituted ring of naphthalene derivatives to form compound 3 over 4 . Extrapolating this to the target compound:
- The methyl groups’ electron-donating nature may direct reactivity toward regions of lower steric hindrance.
Physical and Chemical Properties
Biological Activity
Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one (CAS Number: 97635-26-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, and includes relevant data tables and case studies.
- Molecular Formula : CHO
- Molecular Weight : 222.32 g/mol
- EINECS Number : 307-387-8
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. The mechanism of action appears to involve the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the compound's efficacy against several human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results are summarized in Table 1.
| Cell Line | IC (μM) | Notes |
|---|---|---|
| A549 | 6.75 ± 0.19 | Significant inhibition observed |
| HCC827 | 6.26 ± 0.33 | Moderate efficacy noted |
| NCI-H358 | 6.48 ± 0.11 | Comparable activity to HCC827 |
The compound demonstrated higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a potential for further development as an antitumor agent in clinical settings .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess broad-spectrum antibacterial properties.
Antimicrobial Testing
The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results are shown in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate activity |
| Escherichia coli | 30 | Low activity |
| Saccharomyces cerevisiae | 25 | Moderate activity |
The compound showed promising results against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .
The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction is crucial for its antitumor effects as it disrupts cellular replication and promotes apoptosis .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves cyclization of polycyclic precursors under controlled conditions (e.g., acid catalysis or photochemical reactions). Purity validation requires orthogonal analytical techniques:
- HPLC with UV detection (λ = 254 nm) to monitor byproducts.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive mode).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify stereochemistry and methyl group positions.
- Reference : Analytical protocols for structurally similar benzopyrans (e.g., genistein, daidzein) in .
Q. How can IUPAC nomenclature rules resolve ambiguities in the compound’s structural representation?
- Methodological Answer : Apply IUPAC PIN (Preferred IUPAC Name) rules for fused polycyclic systems:
- Prioritize lower locants for indicated hydrogens and substituents (e.g., "decahydro" vs. "tetrahydro").
- Assign numbering to minimize locants for substituents (e.g., 4b,6,6-trimethyl).
Advanced Research Questions
Q. How can computational modeling address contradictions in experimental NMR data for this compound’s stereoisomers?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts for possible stereoisomers.
- Compare computed shifts with experimental ¹³C NMR data (e.g., methyl groups at C6 vs. C4b).
- Use ROESY/NOESY to validate spatial proximity of protons (e.g., cyclobutane ring protons).
Q. What experimental designs are optimal for studying the compound’s reactivity under photolytic conditions?
- Methodological Answer :
- Photoreactor setup : Use UV lamps (λ = 300–400 nm) with controlled temperature and inert atmosphere (N₂/Ar).
- Kinetic analysis : Monitor reaction progress via LC-MS and track intermediates (e.g., radical species via EPR).
- Quantum yield calculation : Compare absorbance changes with actinometry (e.g., potassium ferrioxalate).
- Reference : Analytical frameworks for photodegradation studies in .
Q. How can chromatographic methods be optimized to separate this compound from structurally similar benzopyran derivatives?
- Methodological Answer :
- Column selection : Use C18 reverse-phase columns with sub-2µm particles for high resolution.
- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water to enhance peak symmetry.
- Detection : Couple with high-resolution MS (HRMS) for exact mass differentiation (e.g., m/z ± 0.001 Da).
- Reference : Chromatographic separation techniques for benzophenones in .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and observed melting points for this compound?
- Methodological Answer :
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs.
- DSC/TGA : Characterize thermal behavior (e.g., melting endotherm vs. decomposition).
- PXRD : Compare diffraction patterns with computational crystal structure predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
